molecular formula C7H6ClN3O B1439991 (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol CAS No. 675580-49-1

(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol

Cat. No.: B1439991
CAS No.: 675580-49-1
M. Wt: 183.59 g/mol
InChI Key: VZFRNQCOHYEZFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloroimidazo[1,2-b]pyridazine with formaldehyde in the presence of a base to yield the desired methanol derivative . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
  • 6-Chloroimidazo[1,2-b]pyridazine-3-amine
  • 6-Chloroimidazo[1,2-b]pyridazine-3-thiol

Uniqueness

(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol is unique due to the presence of both a chloro and a hydroxyl group on the imidazo-pyridazine ring. This dual functionality allows for a broader range of chemical modifications and interactions with biological targets compared to its analogs .

Biological Activity

(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol is a heterocyclic compound notable for its potential biological activities. This compound has gained attention in medicinal chemistry due to its structural characteristics, which enable diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H7ClN4O, and it features a hydroxymethyl group at the 3-position of the imidazo ring. The compound's structure contributes to its reactivity and interaction with various biological targets.

PropertyValue
Molecular FormulaC7H7ClN4O
Molecular Weight188.61 g/mol
CAS Number675580-49-1
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may act as an inhibitor for certain kinases involved in cancer progression and inflammation pathways.

Target Enzymes

  • Kinases : Inhibition of kinases such as VEGFR-2 has been observed, which is crucial in angiogenesis.
  • Enzymes : Potential interactions with enzymes involved in metabolic pathways related to cancer and infectious diseases.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

  • Anticancer Activity : Exhibits cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : Shows activity against various bacterial strains.
  • Anti-inflammatory Effects : Potential to reduce inflammation through modulation of cytokine production.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies :
    • A study demonstrated that this compound significantly inhibited cell proliferation in breast cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation .
  • Antimicrobial Testing :
    • In vitro assays showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Anti-inflammatory Research :
    • A study reported that treatment with this compound reduced the levels of pro-inflammatory cytokines in a murine model of inflammation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Chloroimidazo[1,2-b]pyridazineLacks hydroxymethyl groupModerate anticancer activity
3-Amino-6-chloroimidazo[1,2-b]pyridazineContains amino group insteadHigher antimicrobial activity
6-Fluoroimidazo[1,2-b]pyridazineFluorine substitutionEnhanced kinase inhibition

Properties

IUPAC Name

(6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFRNQCOHYEZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60722534
Record name (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675580-49-1
Record name (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-chloroimidazo[1,2-b]pyridazine (1.5 g, 9.8 mmol) in AcOH (50 mL) was added NaOAc (1.4 g, 17.1 mmol) and paraformaldehyde (1.5 g). The mixture was heated at reflux overnight and then concentrated under reduced pressure. The residue was basified to pH=12. Then the mixture was filtered and the solid was washed with EtOH to afford (6-chloro-imidazo[1,2-b]pyridazin-3-yl)methanol (1.3 g) in 72% yield.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde (0.55 g, 3 mmol) in methanol (20 mL) was added sodium borohydride (0.15 g, 4 mmol) in a small portions at rt. After stirring at rt for 30 min, the reaction was quenched with water, and extracted with DCM to give crude product (0.55 g, 100% yield). 40 mg of crude product was purified by Prep HPLC to give (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol as a white solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.95 (d, J=9.35 Hz, 1H), 7.79 (s, 1H), 7.11 (d, J=9.35 Hz, 1H), 5.07 (s, 2H); LRMS (ESI) m/e 184.0 [(M+H)+, calcd for C7H7ClN3O 184.6].
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol
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